molecular formula C30H50O2 B10795654 Ursadiol CAS No. 37384-13-7

Ursadiol

Cat. No.: B10795654
CAS No.: 37384-13-7
M. Wt: 442.7 g/mol
InChI Key: RTLXJEJRLWILSU-GWNGJUQLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ursodiol can be synthesized through the epimerization of chenodeoxycholic acid, which is a primary bile acid. The process involves the conversion of the 7α-hydroxy group of chenodeoxycholic acid to the 7β-hydroxy group, resulting in ursodiol .

Industrial Production Methods: The industrial production of ursodiol involves several steps, including the extraction of bile acids from animal sources, chemical modification, and purification. The process typically includes the use of solvents such as methanol and acetone, and chromatographic techniques for purification .

Chemical Reactions Analysis

Types of Reactions: Ursodiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Ursodiol can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride.

Major Products Formed: The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of ursodiol, which can have different pharmacological properties .

Scientific Research Applications

Ursodiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Chenodeoxycholic Acid: A primary bile acid that is a precursor to ursodiol.

    Cholic Acid: Another primary bile acid with different hydroxylation patterns.

    Deoxycholic Acid: A secondary bile acid with similar properties but different hydroxylation.

Uniqueness of Ursodiol: Ursodiol is unique due to its hydrophilic nature, which makes it less toxic compared to other bile acids. This property allows it to be used safely in the treatment of liver and gallbladder diseases .

Properties

CAS No.

37384-13-7

Molecular Formula

C30H50O2

Molecular Weight

442.7 g/mol

IUPAC Name

(3S,4aR,6aR,6bS,8S,8aS,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicene-3,8-diol

InChI

InChI=1S/C30H50O2/c1-25(2)15-16-27(5)20(17-25)19-9-10-22-28(6)13-12-23(31)26(3,4)21(28)11-14-29(22,7)30(19,8)18-24(27)32/h21-24,31-32H,9-18H2,1-8H3/t21-,22+,23-,24-,27-,28-,29+,30+/m0/s1

InChI Key

RTLXJEJRLWILSU-GWNGJUQLSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CCC4=C5CC(CC[C@@]5([C@H](C[C@]43C)O)C)(C)C)C)(C)C)O

Canonical SMILES

CC1(CCC2(C(CC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)O)C)C

Origin of Product

United States

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